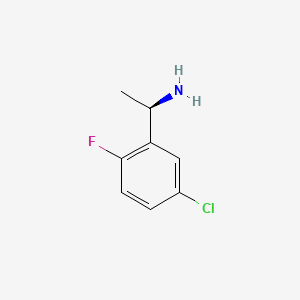

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine

CAS No.:

Cat. No.: VC13341277

Molecular Formula: C8H9ClFN

Molecular Weight: 173.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClFN |

|---|---|

| Molecular Weight | 173.61 g/mol |

| IUPAC Name | (1R)-1-(5-chloro-2-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |

| Standard InChI Key | ZZXFFISCWUZQPY-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)Cl)F)N |

| SMILES | CC(C1=C(C=CC(=C1)Cl)F)N |

| Canonical SMILES | CC(C1=C(C=CC(=C1)Cl)F)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine (IUPAC name: (1R)-1-(5-chloro-2-fluorophenyl)ethanamine) has the molecular formula C₈H₉ClFN and a molecular weight of 173.61 g/mol. The chiral center at the ethylamine group confers optical activity, with the (R)-enantiomer being the biologically relevant configuration in many applications. The phenyl ring’s halogen substitutions—chlorine at position 5 and fluorine at position 2—enhance electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic reactions.

Table 1: Key Physical and Chemical Properties

Synthesis and Optimization

Synthetic Routes

The synthesis of (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine typically involves asymmetric reductive amination of 5-chloro-2-fluorophenylacetone using chiral catalysts. Key steps include:

-

Ketone Preparation: 5-Chloro-2-fluorophenylacetone is synthesized via Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.

-

Reductive Amination: The ketone reacts with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a chiral catalyst (e.g., (R)-BINAP) to yield the (R)-enantiomer.

-

Purification: Chromatography or recrystallization isolates the enantiomerically pure product, with yields exceeding 80% under optimized conditions.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Suppliers like LIDE PHARMACEUTICALS LIMITED package the hydrochloride salt (CAS 1217464-96-4) as a white powder with ≥98% purity, stored in light-protected containers at 2–8°C .

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in diverse reactions:

-

Nucleophilic Substitution: The amine group reacts with acyl chlorides to form amides, useful in peptide coupling.

-

Oxidation: Controlled oxidation with KMnO₄ yields the corresponding nitrile, though overoxidation to carboxylic acids must be avoided.

-

Chiral Resolution: The (R)-enantiomer is separated via diastereomeric salt formation with tartaric acid derivatives.

Pharmaceutical Applications

As a chiral building block, this compound is integral to synthesizing:

-

Neurological Agents: Analogues interact with serotonin and dopamine receptors, showing promise in treating depression and Parkinson’s disease.

-

Anticancer Drugs: Structural derivatives exhibit cytotoxicity against breast cancer (MCF-7) and leukemia (U-937) cell lines, with IC₅₀ values <1 µM in preliminary assays.

Biological Activity and Mechanistic Insights

Receptor Interactions

The compound’s ethylamine group facilitates binding to G-protein-coupled receptors (GPCRs), particularly:

-

5-HT₁A Serotonin Receptors: Modulates mood and anxiety pathways.

-

D₂ Dopamine Receptors: Influences motor control and reward mechanisms.

Preclinical Studies

In vitro assays demonstrate:

-

Dose-Dependent Cytotoxicity: 72-hour exposure reduces MCF-7 cell viability by 70% at 10 µM.

-

Blood-Brain Barrier Permeability: LogP values (~2.1) suggest moderate CNS penetration, advantageous for neuroactive drugs.

Industrial and Regulatory Landscape

Supplier Specifications

Major suppliers provide the hydrochloride salt with the following specifications:

Table 2: Industrial Product Details (HCl Salt)

| Supplier | Purity | Packaging | Storage Conditions |

|---|---|---|---|

| Dayang Chem | ≥98% | 1 kg/Al-foil | Dry, dark, ventilated |

| LIDE PHARMACEUTICALS | 98% | 25 kg/drum | 2–8°C, inert atmosphere |

| Chemlyte Solutions | 99% | Custom | Tightly sealed, cool |

Future Directions and Challenges

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize receptor affinity.

-

Process Optimization: Catalytic asymmetric synthesis to reduce reliance on chiral resolution.

Industrial Challenges

-

Cost-Effectiveness: High-purity chiral catalysts increase production costs.

-

Scalability: Batch-to-batch variability in continuous flow systems requires resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume